DES(2-methylbutanoyl)pravastatin
DES(2-methylbutanoyl)pravastatin
(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6,8-dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid is a 3-hydroxy carboxylic acid that is (3R,5R)-3,5-dihydroxyheptanoic acid in which one of the methyl hydrogens is substituted by a (1S,2S,6S,8S,8aR)-6,8-dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl group. It is a 3-hydroxy carboxylic acid, a member of hexahydronaphthalenes and a secondary allylic alcohol.
Brand Name:
Vulcanchem
CAS No.:
151006-03-0
VCID:
VC21105930
InChI:
InChI=1S/C18H28O6/c1-10-2-3-11-6-13(20)8-16(22)18(11)15(10)5-4-12(19)7-14(21)9-17(23)24/h2-3,6,10,12-16,18-22H,4-5,7-9H2,1H3,(H,23,24)/t10-,12+,13+,14+,15-,16-,18-/m0/s1
SMILES:
CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)O)O)O)O)O
Molecular Formula:
C18H28O6
Molecular Weight:
340.4 g/mol
DES(2-methylbutanoyl)pravastatin
CAS No.: 151006-03-0
Cat. No.: VC21105930
Molecular Formula: C18H28O6
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6,8-dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid is a 3-hydroxy carboxylic acid that is (3R,5R)-3,5-dihydroxyheptanoic acid in which one of the methyl hydrogens is substituted by a (1S,2S,6S,8S,8aR)-6,8-dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl group. It is a 3-hydroxy carboxylic acid, a member of hexahydronaphthalenes and a secondary allylic alcohol. |
|---|---|
| CAS No. | 151006-03-0 |
| Molecular Formula | C18H28O6 |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6,8-dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid |
| Standard InChI | InChI=1S/C18H28O6/c1-10-2-3-11-6-13(20)8-16(22)18(11)15(10)5-4-12(19)7-14(21)9-17(23)24/h2-3,6,10,12-16,18-22H,4-5,7-9H2,1H3,(H,23,24)/t10-,12+,13+,14+,15-,16-,18-/m0/s1 |
| Standard InChI Key | ZDADMCPDUNEBIX-CGDZNSRRSA-N |
| Isomeric SMILES | C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)O)O)O)O)O |
| SMILES | CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)O)O)O)O)O |
| Canonical SMILES | CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)O)O)O)O)O |
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